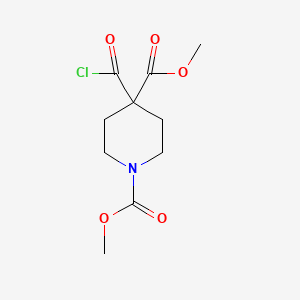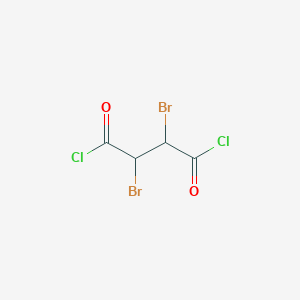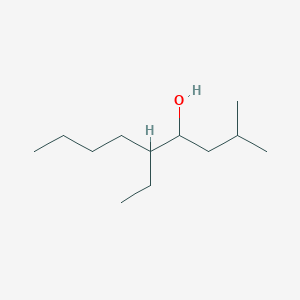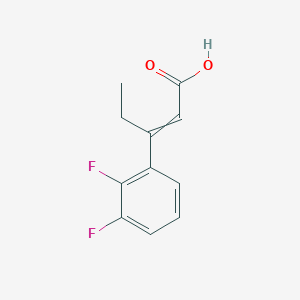![molecular formula C16H29Cl2NO4 B14203023 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid CAS No. 831219-92-2](/img/structure/B14203023.png)
4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid is a synthetic chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butanoic acid backbone substituted with bis(2-chloroethyl)amino and octanoyloxy groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid typically involves multiple steps, starting with the preparation of the butanoic acid backbone. The introduction of the bis(2-chloroethyl)amino group is achieved through nucleophilic substitution reactions, where 2-chloroethylamine reacts with the appropriate butanoic acid derivative. The octanoyloxy group is then introduced via esterification reactions, using octanoyl chloride and a suitable catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the bis(2-chloroethyl)amino group, potentially converting it to secondary or primary amines.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Secondary or primary amines.
Substitution: Azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound targets rapidly dividing cells and induces cell death.
Comparaison Avec Des Composés Similaires
Chlorambucil: A well-known chemotherapy agent with a similar bis(2-chloroethyl)amino group but a different backbone structure.
Melphalan: Another alkylating agent with a similar mechanism of action but different substituents.
Uniqueness: 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid is unique due to the presence of the octanoyloxy group, which may influence its solubility, bioavailability, and overall pharmacokinetic properties compared to other similar compounds.
Propriétés
Numéro CAS |
831219-92-2 |
|---|---|
Formule moléculaire |
C16H29Cl2NO4 |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
4-[bis(2-chloroethyl)amino]-3-octanoyloxybutanoic acid |
InChI |
InChI=1S/C16H29Cl2NO4/c1-2-3-4-5-6-7-16(22)23-14(12-15(20)21)13-19(10-8-17)11-9-18/h14H,2-13H2,1H3,(H,20,21) |
Clé InChI |
ONLDUCDBNYPKDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC(CC(=O)O)CN(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)

![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)





![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)



